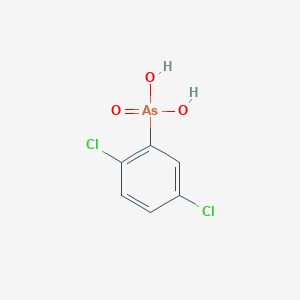
Benzenearsonic acid, 2,5-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenearsonic acid, 2,5-dichloro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of arsenic acid and is synthesized through a specific method.
Wissenschaftliche Forschungsanwendungen
Benzenearsonic acid, 2,5-dichloro- has potential applications in various fields of scientific research. It has been studied for its antitumor properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Furthermore, it has been studied for its potential use in the treatment of parasitic infections.
Wirkmechanismus
The mechanism of action of benzenearsonic acid, 2,5-dichloro- is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of fumarate hydratase, an enzyme involved in the tricarboxylic acid cycle.
Biochemische Und Physiologische Effekte
Benzenearsonic acid, 2,5-dichloro- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth of bacteria and fungi, leading to their death. Furthermore, it has been shown to inhibit the growth and reproduction of parasitic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using benzenearsonic acid, 2,5-dichloro- in lab experiments is its potential as a new class of antibiotics. It has shown promising results in inhibiting the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, one limitation of using this compound is its toxicity. It has been shown to be toxic to both cancer cells and normal cells, making it difficult to use in vivo.
Zukünftige Richtungen
There are several future directions for research on benzenearsonic acid, 2,5-dichloro-. One direction is to further investigate its potential as a new class of antibiotics. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be used in various applications. Additionally, future research could focus on developing new derivatives of this compound with improved efficacy and decreased toxicity. Finally, future research could investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.
Synthesemethoden
Benzenearsonic acid, 2,5-dichloro- is synthesized through the reaction of 2,5-dichlorobenzenesulfonyl chloride with sodium arsenite. The reaction takes place in the presence of a base and results in the formation of the desired compound. The purity of the compound can be improved through recrystallization.
Eigenschaften
CAS-Nummer |
15075-46-4 |
|---|---|
Produktname |
Benzenearsonic acid, 2,5-dichloro- |
Molekularformel |
C6H5AsCl2O3 |
Molekulargewicht |
270.93 g/mol |
IUPAC-Name |
(2,5-dichlorophenyl)arsonic acid |
InChI |
InChI=1S/C6H5AsCl2O3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H,(H2,10,11,12) |
InChI-Schlüssel |
GQXPKFSKSNZFDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)[As](=O)(O)O)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)[As](=O)(O)O)Cl |
Andere CAS-Nummern |
15075-46-4 |
Synonyme |
2,5-Dichlorophenylarsonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



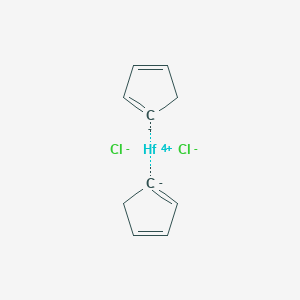
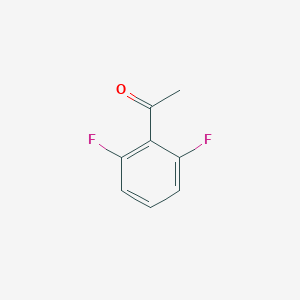
![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)
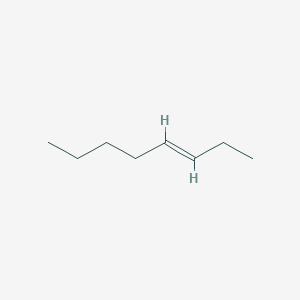
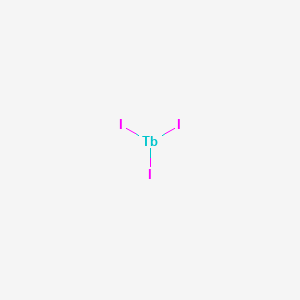
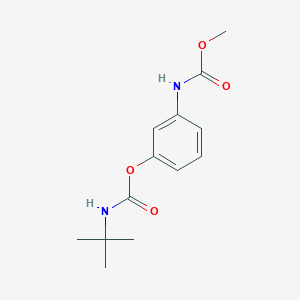
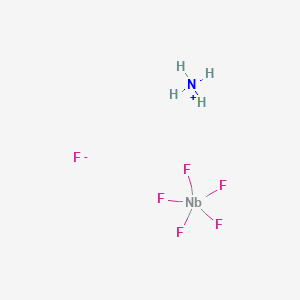
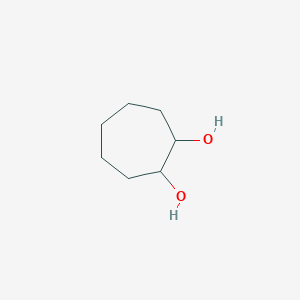
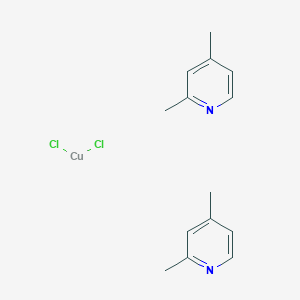
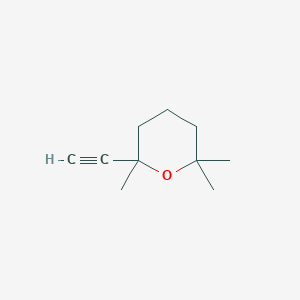
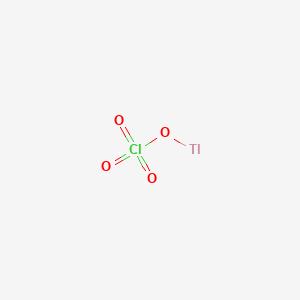

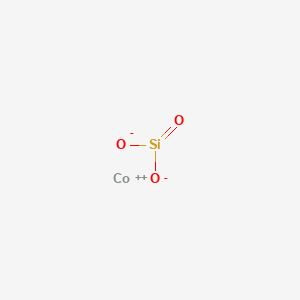
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)